2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the sulfonamide group: The benzimidazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Hydrolysis: Formation of sulfonic acid and amine derivatives.
Scientific Research Applications
2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-methylbenzimidazole: A derivative with similar structural features.
2-chlorobenzimidazole: Another derivative with chlorine substitution.
Uniqueness
2,5-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is unique due to the presence of both chlorine atoms and the sulfonamide group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C14H11Cl2N3O2S |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-methyl-3H-benzimidazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-8-17-12-5-3-10(7-13(12)18-8)19-22(20,21)14-6-9(15)2-4-11(14)16/h2-7,19H,1H3,(H,17,18) |
InChI Key |
LCVNGNUGXCWRTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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